Cas no 881399-30-0 (Amido Ethyl Meloxicam (Meloxicam Impurity))

Amido Ethyl Meloxicam (Meloxicam Impurity) 化学的及び物理的性質
名前と識別子
-
- 2H-1,2-Benzothiazine-3-carboxamide,N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide
- Amido Ethyl Meloxicam (Meloxicam Impurity)
- 2H-1,2-Benzothiazine-3-carboxamide,N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-d...
- N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ<sup>6</sup>,2-benzothiazine-3-carboxamide
- Meloxicam Impurity
-
計算された属性
- せいみつぶんしりょう: 379.066048g/mol
- ひょうめんでんか: 0
- XLogP3: 3.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 回転可能化学結合数: 3
- どういたいしつりょう: 379.066048g/mol
- 単一同位体質量: 379.066048g/mol
- 水素結合トポロジー分子極性表面積: 127Ų
- 重原子数: 25
- 複雑さ: 673
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.501
- ふってん: 544.072°C at 760 mmHg
- フラッシュポイント: 282.845°C
- 屈折率: 1.679
- PSA: 127.43000
- LogP: 3.38400
Amido Ethyl Meloxicam (Meloxicam Impurity) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A576780-50mg |
Amido Ethyl Meloxicam (Meloxicam Impurity) |
881399-30-0 | 50mg |
$ 1499.00 | 2023-09-08 | ||
TRC | A576780-2.5mg |
Amido Ethyl Meloxicam (Meloxicam Impurity) |
881399-30-0 | 2.5mg |
$ 121.00 | 2023-09-08 | ||
TRC | A576780-5mg |
Amido Ethyl Meloxicam (Meloxicam Impurity) |
881399-30-0 | 5mg |
$ 190.00 | 2023-09-08 |
Amido Ethyl Meloxicam (Meloxicam Impurity) 関連文献
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Amido Ethyl Meloxicam (Meloxicam Impurity)に関する追加情報
Amido Ethyl Meloxicam (Meloxicam Impurity) Compound Introduction
Amido Ethyl Meloxicam, with the CAS number 881399-30-0, is a significant compound in the realm of pharmaceutical chemistry, particularly as an impurity variant of the well-known nonsteroidal anti-inflammatory drug (NSAID), Meloxicam. This introduction delves into the compound's chemical properties, its relevance in pharmaceutical research, and its implications in drug development, drawing insights from the latest advancements in the field.
The molecular structure of Amido Ethyl Meloxicam is derived from Meloxicam, a carboxylic acid derivative belonging to the oxicam class of NSAIDs. The presence of an amidoethyl side chain distinguishes it as an impurity, often resulting from synthetic pathways or degradation processes during drug manufacturing. Understanding this structural variant is crucial for quality control and regulatory compliance in pharmaceutical production.
From a chemical perspective, Amido Ethyl Meloxicam exhibits unique physicochemical properties that can influence its behavior in biological systems. Research has shown that subtle modifications in the molecular structure, such as the introduction of an amidoethyl group, can alter pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). These changes are of particular interest to medicinal chemists seeking to optimize drug efficacy while minimizing potential side effects.
In recent years, advancements in analytical chemistry have enabled more precise identification and quantification of impurities like Amido Ethyl Meloxicam. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to ensure that pharmaceutical products meet stringent purity standards. The detection limits for these methods have been significantly improved, allowing for the identification of even trace amounts of impurities.
The significance of Amido Ethyl Meloxicam as an impurity extends beyond quality control. It serves as a valuable probe for understanding the metabolic pathways and enzymatic interactions involved in drug biotransformation. Studies have demonstrated that impurities can provide insights into the mechanisms of drug metabolism, helping researchers design more effective drugs with improved safety profiles. For instance, investigating how Amido Ethyl Meloxicam interacts with cytochrome P450 enzymes can shed light on potential drug-drug interactions and adverse effects.
Recent research has also explored the potential therapeutic applications of structurally related compounds derived from NSAIDs. While Amido Ethyl Meloxicam itself may not be directly used as a therapeutic agent, its derivatives have been investigated for their anti-inflammatory and analgesic properties. By modifying the amidoethyl side chain or other functional groups, scientists aim to develop novel compounds with enhanced efficacy and reduced toxicity compared to existing NSAIDs like Meloxicam.
The synthesis of Amido Ethyl Meloxicam involves multi-step organic reactions that require careful optimization to minimize the formation of other impurities. Catalytic processes and green chemistry principles have been increasingly adopted to improve yield and reduce environmental impact. For example, transition metal catalysis has been employed to facilitate selective transformations, leading to higher purity products with fewer byproducts.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for acceptable levels of impurities in pharmaceutical products. These guidelines are based on extensive toxicological studies that assess the potential health risks associated with impurities at various concentrations. The case of Amido Ethyl Meloxicam highlights the importance of rigorous testing to ensure patient safety while maintaining therapeutic efficacy.
The role of computational chemistry in studying Amido Ethyl Meloxicam cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. This information is invaluable for designing experiments and interpreting experimental data. Furthermore, computational methods have been used to screen large libraries of compounds for potential therapeutic agents similar to Meloxicam, accelerating the drug discovery process.
In conclusion, Amido Ethyl Meloxicam (CAS no 881399-30-0) is a compound of considerable interest in pharmaceutical chemistry due to its relationship with Meloxicam and its implications for drug development and quality control. The latest research highlights its role as an impurity variant with significant implications for pharmacokinetics and metabolic studies. As analytical techniques continue to evolve and new synthetic methodologies are developed, our understanding of this compound will undoubtedly expand, contributing further to advancements in medicinal chemistry and patient care.
881399-30-0 (Amido Ethyl Meloxicam (Meloxicam Impurity)) 関連製品
- 130262-92-9(5’-Hydroxymethyl 5’-Desmethyl Meloxicam)
- 892395-41-4(Amido Methyl Meloxicam (Meloxicam Impurity))
- 113913-36-3(3,4-Dihydro-4-hydroxy-2-methyl-2H-1,1-dioxide-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester)
- 34042-85-8(Sudoxicam)
- 11121-32-7(Meloxicam)
- 24683-26-9(Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide)
- 71125-38-7(Meloxicam)
- 130262-93-0(5’-Carboxy Meloxicam)
- 118854-48-1(Isopropyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity L))
- 137-58-6(Lidocaine)




